![molecular formula C25H24N2O6 B11999849 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate CAS No. 765907-68-4](/img/structure/B11999849.png)
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
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Overview
Description
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C24H22N2O5 and a molecular weight of 418.453 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action for 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure with bromine and chlorine substitutions.
2-Ethoxy-4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-di-chlorobenzoate: Similar structure with ethoxy and dichloro substitutions.
Uniqueness
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is unique due to its specific functional groups and the combination of hydrazone and benzoate moieties, which provide distinct chemical properties and reactivity .
Biological Activity
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H22N2O5
- Molecular Weight : 418.44 g/mol
- CAS Number : 769146-39-6
The structure includes a hydroxy(phenyl)acetyl group, a carbohydrazonoyl moiety, and ethoxy and methoxy substituents on the phenyl rings, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Hydroxy(phenyl)acetyl Intermediate : This is achieved through the reaction of phenolic compounds with acetic anhydride.
- Carbohydrazonoyl Formation : The intermediate is reacted with hydrazine derivatives to form the carbohydrazonoyl structure.
- Esterification : The final step involves esterifying the carbohydrazonoyl derivative with 4-ethoxybenzoic acid.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to receptors, influencing cellular signaling pathways.
Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties:
- Antioxidant Activity : Studies have shown that it can scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
- Antimicrobial Effects : Preliminary tests indicate moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Antioxidant Studies :
- A study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants (IC50 values were lower than those of ascorbic acid).
-
Antimicrobial Activity :
- In vitro tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed that the compound inhibited growth at concentrations ranging from 50 to 200 µg/mL.
-
Enzyme Inhibition :
- The compound was evaluated for phosphodiesterase IV inhibition, showing promising results with IC50 values indicating effective inhibition comparable to known inhibitors.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
Compound A | Moderate | Good | Moderate |
Compound B | High | Moderate | High |
Target Compound | High | Moderate | Moderate |
Properties
CAS No. |
765907-68-4 |
---|---|
Molecular Formula |
C25H24N2O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H24N2O6/c1-3-32-20-12-10-19(11-13-20)25(30)33-21-14-9-17(15-22(21)31-2)16-26-27-24(29)23(28)18-7-5-4-6-8-18/h4-16,23,28H,3H2,1-2H3,(H,27,29)/b26-16+ |
InChI Key |
XWHAIXHLYVWRDS-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
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